molecular formula C9H17F2N B13194370 tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine

Cat. No.: B13194370
M. Wt: 177.23 g/mol
InChI Key: MUTUKSHGANPMEA-UHFFFAOYSA-N
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Description

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is an organic compound that features a tert-butyl group attached to a cyclobutyl ring with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine typically involves the reaction of tert-butylamine with 3,3-difluorocyclobutanone. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a primary amine .

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of bioactive molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is unique due to the presence of both a tert-butyl group and a difluorocyclobutyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C9H17F2N/c1-8(2,3)12-6-7-4-9(10,11)5-7/h7,12H,4-6H2,1-3H3

InChI Key

MUTUKSHGANPMEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CC(C1)(F)F

Origin of Product

United States

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